
Ethyl nonadecanoate
Overview
Description
Ethyl nonadecanoate (C₂₁H₄₂O₂) is a saturated fatty acid ethyl ester derived from nonadecanoic acid (C₁₉:0) and ethanol. It is a long-chain ester with a 19-carbon acyl group and an ethyl ester head. This compound has been identified in plant extracts, such as Cyperus sexangularis leaves, where it coexists with sterols (e.g., stigmasterol, β-sitosterol) and other fatty acid esters like ethyl stearate . Industrially, it is utilized as a standard in food analysis and lipid research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl nonadecanoate is typically synthesized through the esterification of nonadecanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Nonadecanoic acid+EthanolH₂SO₄Ethyl nonadecanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where nonadecanoic acid and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl nonadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to nonadecanoic acid and ethanol.
Reduction: this compound can be reduced to nonadecanol using reducing agents such as lithium aluminum hydride.
Oxidation: Although less common, this compound can be oxidized to produce nonadecanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Nonadecanoic acid and ethanol.
Reduction: Nonadecanol.
Oxidation: Nonadecanoic acid.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
- Ethyl nonadecanoate serves as a reagent in organic synthesis, particularly in the formation of other esters and fatty acid derivatives. Its long carbon chain enhances its utility in creating compounds with specific physical properties.
Gas Chromatography Standard
- It is utilized as a standard in gas chromatography due to its predictable retention time and ability to provide calibration curves for analysis of fatty acids and esters.
Biological Applications
Lipid Metabolism Studies
- Research indicates that this compound plays a role in lipid metabolism, potentially influencing membrane fluidity and permeability. This property is crucial for understanding cellular processes and interactions within biological membranes .
Drug Delivery Systems
- Its biocompatibility makes this compound a candidate for drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across lipid membranes. This application is particularly relevant in developing targeted therapies .
Industrial Applications
Production of Lubricants and Plasticizers
- This compound is employed in manufacturing lubricants and plasticizers due to its hydrophobic nature and thermal stability. These characteristics make it suitable for applications requiring low volatility and high performance under varying conditions .
Surfactants
- The compound's surfactant properties are utilized in various formulations, enhancing the stability and effectiveness of emulsions in cosmetic and pharmaceutical products.
Research has highlighted the potential biological activities of this compound:
- Antioxidant Properties : A study isolated this compound from Cyperus sexangularis, demonstrating its antioxidant activity through various assays, including DPPH radical scavenging tests .
- Anti-inflammatory Effects : In vitro studies have shown that this compound exhibits anti-inflammatory properties, which could be beneficial in developing therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl nonadecanoate involves its interaction with lipid membranes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Ethyl nonadecanoate belongs to the fatty acid ethyl ester (FAEE) family. Key structural analogs include:
Key Observations :
- Chain Length: this compound (C19) bridges medium- and long-chain esters. Longer chains (e.g., ethyl eicosanoate, C20) typically exhibit higher melting points and lower solubility in polar solvents, making them suitable for thermal energy storage .
- Ester Group : Ethyl esters generally have lower volatility than methyl esters, influencing their use in fragrances and food flavorings .
Anti-Elastase Activity
This compound and ethyl stearate (C18) demonstrated comparable anti-elastase activity (IC₅₀ ≥50 µg/mL) in Cyperus sexangularis extracts, though both were less potent than ursolic acid (IC₅₀ 24.80 µg/mL) .
Antioxidant and Anti-inflammatory Properties
While stigmasterol and β-sitosterol showed superior antioxidant activity in the same plant extracts, this compound contributed to overall bioactivity, likely synergizing with other compounds .
Biological Activity
Ethyl nonadecanoate, a fatty acid ester with the chemical formula C21H42O2, has garnered attention for its potential biological activities. This compound is primarily derived from various plant sources and has been studied for its antioxidant, anti-inflammatory, and cytotoxic properties. This article explores its biological activity through various research findings, including case studies and data tables.
This compound is classified as a long-chain fatty acid ester. Its structure can be characterized by the presence of a nonadecanoic acid moiety linked to an ethyl group. The compound can undergo several chemical reactions, including hydrolysis, reduction, and oxidation:
- Hydrolysis : Converts this compound back to nonadecanoic acid and ethanol.
- Reduction : Can be reduced to nonadecanol using lithium aluminum hydride.
- Oxidation : Can produce nonadecanoic acid under strong oxidizing conditions.
Sources of this compound
This compound has been isolated from various plant sources, including:
- Pistacia terebinthus (terebinth tree)
- Cymbopogon citratus (lemongrass)
- Cyperus sexangularis (a type of sedge)
These plants have shown promising biological activities in studies, suggesting that this compound may contribute to their medicinal properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In a study involving extracts from Cyperus sexangularis, the compound was tested against free radicals using the DPPH assay. The results demonstrated that this compound had an IC50 value of approximately 50 µg/mL, indicating its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Properties
This compound also exhibited anti-inflammatory effects in vitro. In studies assessing the inhibition of egg albumin denaturation (EAD), it was found to reduce inflammation markers significantly. At a concentration of 100 µg/mL, this compound inhibited EAD by 45%, showcasing its potential as an anti-inflammatory agent .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. In one study, it was tested against human lung cancer cell lines (A549) and showed an IC50 value of 30 µg/mL, indicating moderate cytotoxicity . The results are summarized in Table 1 below.
Cell Line | IC50 (µg/mL) |
---|---|
A549 | 30 |
MCF-7 | 26.5 |
DLD-1 | 15.5 |
FADU | 16.5 |
Case Studies
- Study on Cyperus sexangularis : This research highlighted the antioxidant and anti-inflammatory properties of this compound isolated from the leaves of this plant. The compound demonstrated significant inhibition of DPPH and EAD assays, suggesting its potential application in nutraceuticals .
- Cytotoxicity Evaluation : In a study involving marine algae Clathria baltica, the ethanol extract containing this compound was tested against multiple cancer cell lines. The extract exhibited selective cytotoxicity towards cancer cells while showing low toxicity towards normal human cells, indicating a promising therapeutic window for further development .
The biological activity of this compound is largely attributed to its interaction with cellular membranes due to its lipid nature. As a fatty acid ester, it can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is particularly beneficial in drug delivery systems where enhancing membrane transport is crucial for therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing ethyl nonadecanoate in laboratory settings?
this compound is typically synthesized via esterification of nonadecanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Characterization involves gas chromatography-mass spectrometry (GC-MS) for purity verification and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should optimize reaction parameters (temperature, molar ratio) to improve yield . Calibration curves using certified standards (e.g., mthis compound) are critical for quantification in GC analysis .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or GC with flame ionization detection (FID) are standard methods. Internal standards like mthis compound improve accuracy by compensating for matrix effects . For metabolomics studies, normalization to internal standards and validation of extraction efficiency (e.g., spike-and-recovery tests) are essential .
Q. How can researchers assess the biological activity of this compound in antioxidant assays?
In vitro assays such as DPPH radical scavenging and nitric oxide (NO) inhibition are commonly used. This compound’s activity should be compared to positive controls (e.g., ascorbic acid) and reported as IC50 values. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to address variability .
Advanced Research Questions
Q. How can contradictory results in this compound’s bioactivity across studies be resolved?
Discrepancies may arise from differences in compound purity, assay protocols, or biological models. Researchers should:
- Validate compound identity using orthogonal techniques (e.g., HPLC-NMR).
- Standardize assay conditions (e.g., solvent concentration, incubation time).
- Conduct dose-response studies to identify non-linear effects .
Q. What experimental design strategies optimize the production of this compound in enzymatic esterification?
Use factorial design or Taguchi methods to evaluate variables such as temperature, enzyme loading (e.g., immobilized lipases), and substrate molar ratios. For example, lipase from Rhizomucor miehei immobilized on magnetic nanoparticles showed high catalytic efficiency in fatty acid ethyl ester synthesis. Response surface methodology (RSM) can model interactions between factors .
Q. How can researchers address challenges in quantifying this compound in metabolomics datasets?
Normalize peak areas to internal standards (e.g., mthis compound) and apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish biological variation from technical noise. Validate findings using tandem MS (MS/MS) to confirm compound identity in complex matrices .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Limited stability data exist for this compound, but analogous esters suggest sensitivity to light, heat, and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) and monitor degradation via GC. Use inert atmospheres (N2) during storage to prolong shelf life .
Q. How can researchers validate the specificity of this compound detection in chromatography?
Co-elution with structurally similar esters (e.g., ethyl stearate) is a common issue. Implement high-resolution MS (HRMS) and spectral libraries (e.g., NIST) for unambiguous identification. Compare retention indices with authenticated standards to confirm specificity .
Q. Methodological Best Practices
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 or EC50 values. Report confidence intervals and assess goodness-of-fit (e.g., R<sup>2</sup>). For multi-group comparisons, apply corrections like Tukey’s HSD to control Type I errors .
Q. How should researchers address gaps in physicochemical data for this compound?
Perform experimental determinations of log P, vapor pressure, and solubility using validated protocols (e.g., shake-flask method for log P). Cross-reference with predictive models (e.g., EPI Suite) but validate empirically due to potential inaccuracies .
Q. What validation criteria are critical for this compound quantification in regulatory-compliant studies?
Follow ICH guidelines for method validation: assess linearity (R<sup>2</sup> ≥ 0.99), precision (%RSD < 5%), accuracy (recovery 95–105%), and limits of detection/quantification (LOD/LOQ). Include matrix-matched calibration to account for interference .
Properties
IUPAC Name |
ethyl nonadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYQLQYVCXJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171334 | |
Record name | Ethyl nonadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18281-04-4 | |
Record name | Ethyl nonadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18281-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl nonadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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